methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556953
InChI: InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+
SMILES:
Molecular Formula: C12H12ClF3N2O4S
Molecular Weight: 372.75 g/mol

methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

CAS No.:

Cat. No.: VC16556953

Molecular Formula: C12H12ClF3N2O4S

Molecular Weight: 372.75 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate -

Specification

Molecular Formula C12H12ClF3N2O4S
Molecular Weight 372.75 g/mol
IUPAC Name methyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+
Standard InChI Key WXJOKWZQGOOWIJ-RMKNXTFCSA-N
Isomeric SMILES CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

1. Overview of the Compound

Chemical Name:
Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate

Key Features of the Structure:

  • Pyridine Ring: Contains a 3-chloro and 5-trifluoromethyl substitution, which are common in bioactive molecules, particularly in agrochemicals and pharmaceuticals.

  • Sulfonyl Group (-SO2): Attached to the pyridine ring, providing polarity and potential reactivity.

  • Dimethylamino Group (-N(CH3)2): Known for its electron-donating properties, often enhancing biological activity.

  • Enoate Group (-C=C-C(O)-OCH3): A conjugated system that may contribute to reactivity and interaction with biological targets.

2. Potential Applications

This compound likely serves as an intermediate or active ingredient in specialized fields such as:

  • Agrochemicals:

    • The trifluoromethyl-pyridine moiety is frequently found in herbicides and pesticides due to its stability and bioactivity.

    • Sulfonyl-containing compounds are known for their selective herbicidal properties.

  • Pharmaceuticals:

    • The combination of electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups could make it a candidate for drug discovery, particularly as an enzyme inhibitor or receptor modulator.

  • Materials Science:

    • Fluorinated pyridines are sometimes used in the development of advanced materials due to their chemical resistance and thermal stability.

4. Synthesis Pathways

While specific synthesis details are not provided in the search results, general methods for similar compounds include:

  • Stepwise Functionalization:

    • Starting with pyridine derivatives, introduce the trifluoromethyl group via halogen exchange or direct fluorination.

    • Add sulfonyl functionality using sulfonation reagents.

  • Esterification:

    • Form the methyl ester group by reacting carboxylic acid derivatives with methanol under acidic conditions.

  • Dimethylamino Substitution:

    • Introduce the dimethylamino group through amination reactions using dimethylamine.

5. Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • To identify proton environments and carbon framework.

  • Mass Spectrometry (MS):

    • For molecular weight confirmation and fragmentation pattern analysis.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like sulfonyl (-SO2), ester (-COO), and amino (-NH).

  • X-Ray Crystallography:

    • If crystalline, this technique provides detailed structural information.

6. Environmental and Safety Considerations

Compounds containing trifluoromethyl groups are known for their persistence in the environment due to high chemical stability. Proper handling protocols should be followed:

  • Toxicity Assessment:

    • Evaluate potential toxicological effects on humans and non-target organisms.

  • Environmental Impact:

    • Study degradation pathways to assess long-term environmental persistence.

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